molecular formula C10H9ClO B115273 2-Chlorophenyl cyclopropyl ketone CAS No. 149914-81-8

2-Chlorophenyl cyclopropyl ketone

Cat. No.: B115273
CAS No.: 149914-81-8
M. Wt: 180.63 g/mol
InChI Key: YWKXWPJBKVZFRV-UHFFFAOYSA-N
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Description

2-Chlorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H9ClO. It is a light yellow oil with a molecular weight of 180.63 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a ketone and a chlorophenyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl cyclopropyl ketone typically involves the reaction of cyclopropylmagnesium bromide with 2-chlorobenzoyl chloride. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process can be optimized using techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorophenyl cyclopropyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorophenyl cyclopropyl ketone involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the chlorophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorophenyl cyclopropyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity compared to its cyclopentyl and cyclohexyl analogs. The strained three-membered ring in the cyclopropyl group makes it more reactive in certain chemical reactions, providing unique opportunities for synthetic applications .

Properties

IUPAC Name

(2-chlorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKXWPJBKVZFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642499
Record name (2-Chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149914-81-8
Record name (2-Chlorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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